(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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Description
(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Cyclopropanation
The compound's application in asymmetric cyclopropanation was explored in a study by Midura and Mikołajczyk (2002). They found that chiral vinyl p-tolyl sulfoxides undergo cyclopropanation with sulfur ylides in a highly diastereoselective manner. This process is relevant for synthesizing enantiomerically pure cyclopropane-phosphonic acids, which are analogs of the GABA B antagonist, phaclofen (Midura & Mikołajczyk, 2002).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes, incorporating a dimethylamino group and a sulfonyl group in a 2,5-diphenyloxazole framework. This configuration created a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such compounds are valuable in developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Protection against Excitotoxic Death
Lu and Mattson (2001) reported that dimethyl sulfoxide (DMSO), a related compound, can protect against excitotoxic death in hippocampal neurons. DMSO inhibited glutamate responses, suppressed calcium influx, and prevented excitotoxic neuronal death. This suggests potential therapeutic applications of DMSO and related compounds in neurodegenerative conditions (Lu & Mattson, 2001).
Enantioseparation in High-Performance Liquid Chromatography
Gegenava et al. (2014) studied the enantioseparation of chiral sulfoxides, which is significant for understanding the stereochemical properties of such compounds. They demonstrated successful separation of enantiomers using polysaccharide-based chiral columns, highlighting the chiral properties and potential applications of sulfoxide compounds (Gegenava et al., 2014).
Synthesis of Tryptophan Precursor
Tanaka, Yasuo, and Torii (1989) explored the transformation of 2-nitrotoluene, leading to the synthesis of a tryptophan precursor. This research indicates the potential of such compounds in synthesizing essential amino acids and related biochemicals (Tanaka, Yasuo, & Torii, 1989).
Properties
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-5-8-16(9-6-13)23(21,22)17(11-19)12-20-18-10-14(2)4-7-15(18)3/h4-10,12,20H,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCUUCKNXALSP-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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